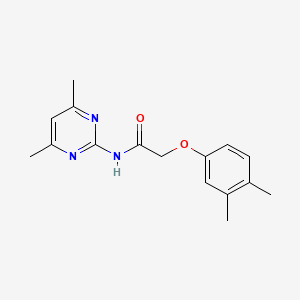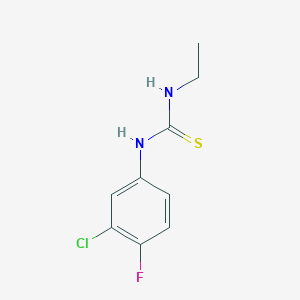
2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as "Compound X" and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of Compound X is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, Compound X has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on Compound X. One area of interest is exploring its potential as a combination therapy with other anti-cancer agents. Another area of research could be investigating its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets for its anti-cancer and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 3,4-dimethylphenol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
Compound X has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-14(7-11(10)2)21-9-15(20)19-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBNGSUZEMQVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)


